4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide
CAS No.:
Cat. No.: VC15718097
Molecular Formula: C16H14Br4N2O
Molecular Weight: 569.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14Br4N2O |
|---|---|
| Molecular Weight | 569.9 g/mol |
| IUPAC Name | 4-methyl-N-[2,2,2-tribromo-1-(3-bromoanilino)ethyl]benzamide |
| Standard InChI | InChI=1S/C16H14Br4N2O/c1-10-5-7-11(8-6-10)14(23)22-15(16(18,19)20)21-13-4-2-3-12(17)9-13/h2-9,15,21H,1H3,(H,22,23) |
| Standard InChI Key | OYYOLEWGDDSZQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC(=CC=C2)Br |
Introduction
4-Methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide is a complex synthetic organic compound belonging to the benzamide family. Its molecular formula is C16H14Br4N2O, with a molecular weight of approximately 569.91 g/mol . This compound features a tribromoethyl group and a 3-bromophenyl moiety attached to a benzamide backbone, making it a unique member of its class due to its extensive halogenation.
Synthesis
The synthesis of this compound typically involves several steps, although detailed synthesis protocols are not widely available in the literature. Generally, the synthesis of such complex organic compounds requires careful selection of starting materials and reaction conditions to ensure high purity and yield.
Biological Activity
Research on compounds with similar structures suggests that they may exhibit antimicrobial and anticancer properties. The extensive halogenation in 4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide could enhance its interaction with biological targets, potentially leading to enzyme inhibition or disruption of cellular processes.
Applications and Potential Uses
While specific applications for 4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide are not well-documented, compounds with similar structures are being explored for their potential therapeutic benefits. The unique combination of halogen substituents and the amide linkage may confer distinct reactivity and potential applications not found in simpler or differently substituted analogs.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{2,2,2-Tribromo-1-[(4-methylphenyl)amino]ethyl}benzamide | Contains a 4-methylphenyl group instead of 3-bromophenyl | Different aromatic substituent may affect biological activity |
| 4-Methyl-N-(3-bromophenyl)benzamide | Lacks tribromo group | Simpler structure may lead to different reactivity and biological properties |
| 4-Methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide | Contains a 4-chlorophenyl group instead of 3-bromophenyl | Chlorine substitution may alter biological activity |
These comparisons highlight the uniqueness of 4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide due to its specific combination of tribromo substitution and amide functionality.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume